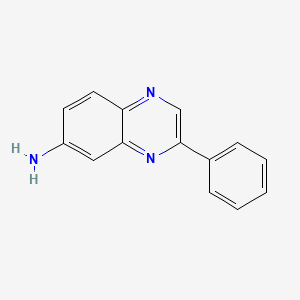

3-Phenylquinoxalin-6-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

佩沙瓦醌 (PAQ) 是一种从植物费尔南达腺叶 (Fernandoa adenophylla) 中分离得到的天然化合物。 它以其显著的抗炎特性而闻名,传统上被用于止痛 。 PAQ 是一种喹喔啉衍生物,已被证明具有作为神经保护剂的潜力,它靶向多巴胺神经元并激活内质网肌浆网受体通道 .

准备方法

合成路线和反应条件

PAQ 的合成涉及一个三步过程:

二醛单体的形成: 第一步涉及二醛单体的合成。

聚(偶氮甲碱)的形成: 二醛单体经历缩合反应形成聚(偶氮甲碱) (PA)。

聚(偶氮甲碱-喹啉)的形成: 最后,PA 经过进一步缩合形成聚(偶氮甲碱-喹啉) (PAQ).

工业生产方法

PAQ 的工业生产可能涉及使用多壁碳纳米管 (MWCNT) 基底。 该工艺包括恒定磁力搅拌,使 1,4-蒽醌通过 π–π 相互作用积累在 MWCNT 基底上,形成聚(蒽醌)/多壁碳纳米管复合材料 .

化学反应分析

反应类型

PAQ 经历各种化学反应,包括:

缩合反应: PAQ 从聚(偶氮甲碱)的形成涉及缩合反应.

氧化和还原: PAQ 可以参与氧化还原反应,特别是在二氧化碳捕获的背景下.

常用试剂和条件

缩合反应: 通常涉及在酸性或碱性条件下的醛和胺。

氧化还原反应: 常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。

主要产品

聚(偶氮甲碱-喹啉): 由缩合反应形成的主要产物。

二氧化碳捕获复合材料: 在涉及 PAQ 和 MWCNT 的氧化还原反应过程中形成.

科学研究应用

Anticancer Activity

Mechanism of Action

3-Phenylquinoxalin-6-amine derivatives have been investigated for their antiproliferative properties against various cancer cell lines. The compounds exhibit selective targeting capabilities, which are crucial for minimizing off-target effects in cancer treatment. Notably, studies have shown that these derivatives can induce cell death in human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .

Case Study: Synthesis and Evaluation

In a recent study, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their anticancer activity. The presence of a sulfanyl side chain was found to be essential for maintaining the anticancer properties of the quinoxaline scaffold, highlighting the importance of structural modifications in enhancing biological activity .

Enzyme Inhibition

Acetylcholinesterase Inhibition

Research has demonstrated that certain derivatives of this compound act as potent inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, one derivative exhibited an IC50 value of 0.077 µM against human recombinant acetylcholinesterase, outperforming established inhibitors like tacrine and galanthamine . This suggests that modifications to the quinoxaline structure can significantly enhance enzyme inhibition.

Table: Acetylcholinesterase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| 2,3-Dimethylquinoxalin-6-amine | 0.077 |

| Tacrine | 0.107 |

| Galanthamine | 0.59 |

Antimicrobial Properties

Broad-Spectrum Activity

The antimicrobial potential of this compound and its derivatives has been explored against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from this scaffold demonstrated significant antibacterial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This positions quinoxaline derivatives as promising candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

A recent study synthesized several new oxadiazolyl derivatives based on the quinoxaline structure and screened them for antibacterial and antifungal activities. The results indicated that certain compounds exhibited excellent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

Drug Discovery

Potential Drug Candidates

The versatility of the quinoxaline core allows for extensive derivatization, leading to the discovery of novel compounds with diverse biological activities. High-throughput screening campaigns have identified promising candidates that inhibit key pathways involved in cancer progression and inflammation . The ability to modify the quinoxaline structure facilitates the design of targeted therapies tailored to specific diseases.

作用机制

PAQ 通过多种机制发挥作用:

抗炎作用: 抑制红细胞溶血,并体内减少耳水肿.

神经保护作用: 靶向多巴胺神经元并激活内质网肌浆网受体通道.

自噬依赖性降解: PAQ 的自噬体锚定化合物 (ATTECs) 选择性地催化通过自噬降解致病性底物.

相似化合物的比较

PAQ 可以与其他喹喔啉衍生物和神经保护剂进行比较:

喹喔啉衍生物: 类似的化合物包括其他基于喹喔啉的神经保护剂。

类似化合物列表

哌喹: 具有类似喹喔啉结构的抗疟药.

其他喹喔啉衍生物: 各种用于电子和光物理应用的基于喹喔啉的化合物.

PAQ 因其抗炎、神经保护和自噬依赖性降解特性的独特组合而脱颖而出,使其成为一种多功能化合物,在多个研究和工业领域具有巨大的潜力。

生物活性

3-Phenylquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C13H10N2, and it exhibits properties that make it a candidate for various biological applications.

2.1 Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit hemolysis of red blood cells and reduce ear edema in vivo, suggesting its potential as an anti-inflammatory agent .

2.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in targeting dopamine neurons. It activates ryanodine receptor channels in the endoplasmic reticulum, which may contribute to its protective effects against neurodegenerative conditions .

2.3 Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of quinoxaline derivatives, including this compound, against various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values ranging from 0.1 to 7.6 μM under both normoxic and hypoxic conditions .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), with some derivatives demonstrating IC50 values lower than traditional inhibitors like tacrine .

- Autophagic Processes : Its autophagy-dependent degradation pathways suggest a mechanism where the compound catalyzes the degradation of disease-causing substrates through autophagy .

Table 1: Summary of Biological Activities

4.1 Research on Acetylcholinesterase Inhibition

A study highlighted the potency of 2,3-dimethylquinoxalin-6-amine (a derivative) as an AChE inhibitor with an IC50 value of 0.077 µM, outperforming established drugs like galanthamine . This suggests that modifications at specific positions on the quinoxaline structure can significantly enhance biological activity.

5. Conclusion

This compound demonstrates promising biological activities across several domains, including anti-inflammatory and neuroprotective effects, as well as significant cytotoxicity against cancer cells. Its mechanisms of action involve enzyme inhibition and autophagic processes, making it a valuable candidate for further research in drug development.

属性

IUPAC Name |

3-phenylquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTJRYBJJULOGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。